molecular formula C16H12B2O4 B3188282 Boronic acid, 1,6-pyrenediylbis- CAS No. 205810-25-9

Boronic acid, 1,6-pyrenediylbis-

Cat. No.: B3188282
CAS No.: 205810-25-9
M. Wt: 289.9 g/mol
InChI Key: DEZKYUTZVIMPGF-UHFFFAOYSA-N
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Description

Boronic acid, 1,6-pyrenediylbis- is a unique compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical applications. The 1,6-pyrenediylbis- derivative is particularly interesting due to its structural features, which include a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound useful in various scientific fields.

Preparation Methods

The synthesis of boronic acid, 1,6-pyrenediylbis- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere . The reaction proceeds at elevated temperatures, usually around 80-100°C.

Industrial production methods for boronic acids often involve the electrophilic borylation of aryl Grignard reagents or the direct borylation of aryl halides using diboron reagents . These methods are scalable and can produce boronic acids in high yields.

Chemical Reactions Analysis

Boronic acid, 1,6-pyrenediylbis- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, boronic esters, and borates.

Mechanism of Action

The mechanism by which boronic acid, 1,6-pyrenediylbis- exerts its effects is primarily through the formation of reversible covalent bonds with diols. This interaction is crucial in various biological and chemical processes. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Similar compounds to boronic acid, 1,6-pyrenediylbis- include other boronic acids and boronic esters. For example:

The uniqueness of boronic acid, 1,6-pyrenediylbis- lies in its combination of boronic acid functionality with the fluorescence properties of the pyrene moiety, making it particularly valuable in applications requiring both reactivity and fluorescence.

Properties

IUPAC Name

(6-boronopyren-1-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12B2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,19-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZKYUTZVIMPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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